molecular formula C20H23NO5S B7917719 (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917719
M. Wt: 389.5 g/mol
InChI Key: XQHWUSIZDJTLCC-SFHVURJKSA-N
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Description

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester at the 1-position and a toluene-4-sulfonyloxy group at the 3-position of the piperidine ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its sulfonyloxy group acts as a leaving group for nucleophilic substitution reactions. Its stereochemistry (S-configuration) and functional groups make it valuable for constructing enantioselective molecules .

Properties

IUPAC Name

benzyl (3S)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHWUSIZDJTLCC-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Mechanism of Action

The mechanism of action of (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids . This interaction can lead to the modification of the target molecule, altering its function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Position

(a) Piperidine vs. Pyrrolidine Analogs
  • (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 158654-83-2, C16H21NO5S): Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.
  • 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester :
    • Features a sulfonyloxy group attached to a methylene (-CH2-) spacer at the pyrrolidine 3-position.
    • The methylene linker increases steric bulk, which may reduce reaction rates compared to direct sulfonyloxy attachment .
(b) Positional Isomers
  • 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 160586-68-5, C20H25NO5S): Sulfonyloxy group is attached to a methylene group at the piperidine 4-position instead of the 3-position. Positional isomerism can lead to differences in hydrogen bonding, solubility, and biological target interactions .

Functional Group Variations

(a) Ester Group Modifications
  • (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 371240-55-0, C17H18NO5S): Replaces the benzyl ester with a tert-butyl ester. The tert-butyl group enhances steric protection of the carbonyl, increasing stability under basic conditions but reducing reactivity in deprotection steps .
(b) Amino and Carboxy Substituents
  • 4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3, C20H31N3O3): Introduces an amino acid-derived side chain at the piperidine 4-position.
  • (S)-3-(CarboxyMethyl-isopropyl-aMino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354010-53-9, C18H26N2O4): Replaces sulfonyloxy with a carboxymethyl-isopropylamino group. The amino group enhances hydrogen-bonding capacity, altering solubility and pharmacological properties .

Molecular Weight and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not Provided C20H23NO5S ~413.5 Benzyl ester, sulfonyloxy (3-position)
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester 158654-83-2 C16H21NO5S 339.4 Pyrrolidine ring, sulfonyloxy (3-position)
4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester 160586-68-5 C20H25NO5S 415.5 Sulfonyloxymethyl (4-position)
Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester 1354016-86-6 C19H23NO3S 345.5 Direct benzyl on N, sulfonyloxy (3-position)
  • Key Observations :
    • Higher molecular weight in sulfonyloxymethyl derivatives (e.g., 415.5 g/mol) correlates with increased hydrophobicity.
    • Piperidine-based compounds generally exhibit higher melting points and stability compared to pyrrolidine analogs due to reduced ring strain.

Research and Application Insights

  • Pharmaceutical Utility :
    • Sulfonyloxy groups in piperidine/pyrrolidine systems are pivotal in prodrug design (e.g., as leaving groups for kinase inhibitors) .
    • Benzyl esters are frequently employed as protective groups for carboxylic acids, enabling selective deprotection in multi-step syntheses .

Biological Activity

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Benzyl ester group : Enhances lipophilicity and potential bioactivity.
  • Toluene-4-sulfonyloxy moiety : Contributes to the electrophilic character of the compound.

The molecular formula is C20H23NO5SC_{20}H_{23}NO_5S and it has a molecular weight of 393.47 g/mol.

Synthesis

The synthesis typically involves the reaction of piperidine-1-carboxylic acid benzyl ester with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally carried out in dichloromethane at room temperature, followed by purification through column chromatography.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group acts as an electrophile, enabling it to react with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity .

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Central Nervous System Disorders : It serves as an intermediate in the synthesis of therapeutic agents aimed at treating various CNS conditions.
  • Enzyme Inhibition Studies : Used in assays to study the inhibitory effects on specific enzymes, contributing to drug development.

Comparative Analysis

Compared to similar compounds, this compound exhibits unique reactivity due to its structural features, which may enhance its biological activity compared to other piperidine derivatives .

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